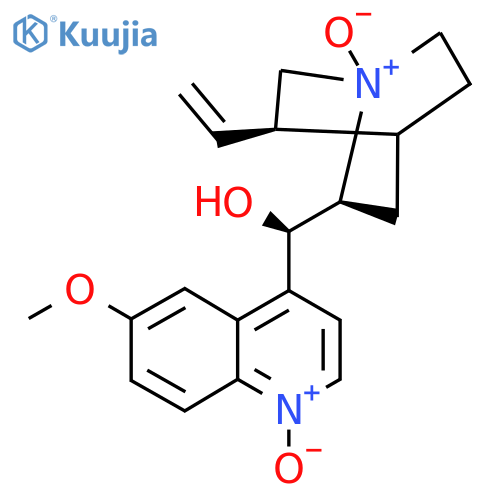Cas no 101655-92-9 (Quinine Di-N-oxide)

Quinine Di-N-oxide structure
商品名:Quinine Di-N-oxide
CAS番号:101655-92-9
MF:C20H24N2O4
メガワット:356.415565490723
CID:124712
Quinine Di-N-oxide 化学的及び物理的性質
名前と識別子
-
- Cinchonan-9-ol,6'-methoxy-, 1,1'-dioxide, (8a,9R)- (9CI)
- Quinine Di-N-oxide
- (2S,4S,8R)-2-((R)-hydroxy(6-methoxy-1-oxidoquinolin-4-yl)methyl)-8-vinylquinuclidine 1-oxide
- Quinine N,N'-Dioxide
- (8a,9R)-6'-Methoxy-cinchonan-9-ol 1,1'-Dioxide
- (R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol
-
- インチ: 1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1
- InChIKey: BTIIQUQYRAFYJP-RMWGNABNSA-N
- ほほえんだ: [O-][N+]12CCC([C@@H](C=C)C1)C[C@H]2[C@@H](C1C=C[N+](=C2C=CC(=CC=12)OC)[O-])O
計算された属性
- せいみつぶんしりょう: 356.17400
じっけんとくせい
- ゆうかいてん: 137-142°C
- PSA: 84.35000
- LogP: 3.17810
Quinine Di-N-oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-208194-5mg |
Quinine Di-N-oxide, |
101655-92-9 | 5mg |
¥2708.00 | 2023-09-05 | ||
| TRC | Q694005-2mg |
Quinine Di-N-oxide |
101655-92-9 | 2mg |
$136.00 | 2023-05-17 | ||
| TRC | Q694005-25mg |
Quinine Di-N-oxide |
101655-92-9 | 25mg |
$ 764.00 | 2023-09-06 | ||
| TRC | Q694005-5mg |
Quinine Di-N-oxide |
101655-92-9 | 5mg |
$170.00 | 2023-05-17 | ||
| TRC | Q694005-50mg |
Quinine Di-N-oxide |
101655-92-9 | 50mg |
$1335.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208194-5 mg |
Quinine Di-N-oxide, |
101655-92-9 | 5mg |
¥2,708.00 | 2023-07-11 | ||
| A2B Chem LLC | AA06435-10mg |
Cinchonan-9-ol, 6'-methoxy-, 1,1'-dioxide, (8α,9R)- |
101655-92-9 | 10mg |
$430.00 | 2024-04-20 | ||
| A2B Chem LLC | AA06435-25mg |
Cinchonan-9-ol, 6'-methoxy-, 1,1'-dioxide, (8α,9R)- |
101655-92-9 | 25mg |
$852.00 | 2024-04-20 | ||
| A2B Chem LLC | AA06435-2.5mg |
Cinchonan-9-ol, 6'-methoxy-, 1,1'-dioxide, (8α,9R)- |
101655-92-9 | 2.5mg |
$253.00 | 2024-04-20 | ||
| TRC | Q694005-2.5mg |
Quinine Di-N-oxide |
101655-92-9 | 2.5mg |
$ 138.00 | 2023-09-06 |
Quinine Di-N-oxide 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
101655-92-9 (Quinine Di-N-oxide) 関連製品
- 109906-48-1(Quinine N-Oxide)
- 54821-44-2(Quinine 1’-Oxide)
- 70116-00-6(Quinidine N-Oxide)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
